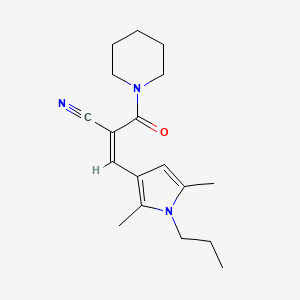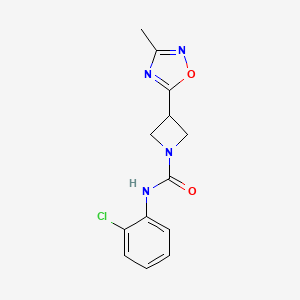
N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received FDA approval in 2015.
科学的研究の応用
Antibacterial Activity
Research shows that derivatives of azetidine, similar to N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, possess potential antibacterial properties. For instance, a study by Desai et al. (2008) synthesized compounds related to azetidine and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, displaying moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimycobacterial Screening
Nayak et al. (2016) conducted a study synthesizing and characterizing various amide derivatives, including those similar to the specified azetidine compound, and found significant antitubercular activities against Mycobacterium tuberculosis, identifying promising molecules for drug development (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Positive Allosteric Modulators in Neuropharmacology
A novel series of aryl azetidinyl oxadiazoles, akin to the compound , have been identified as mGluR5 positive allosteric modulators, with implications in neuropharmacological research. These studies conducted by Packiarajan et al. (2012) highlight the fine line between positive and negative allosteric modulation in such compounds (Packiarajan, Ferreira, Hong, White, Chandrasena, Pu, Brodbeck, & Robichaud, 2012).
Anticancer Evaluation
Research conducted by Ravinaik et al. (2021) involved the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines. This indicates potential applications of similar compounds in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, displaying good nematocidal activity. This research suggests the potential use of related compounds in agricultural or pest control applications (Liu, Wang, Zhou, & Gan, 2022).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-15-12(20-17-8)9-6-18(7-9)13(19)16-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJACHSSLTNFEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


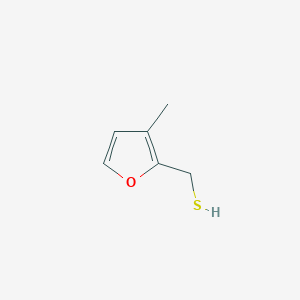

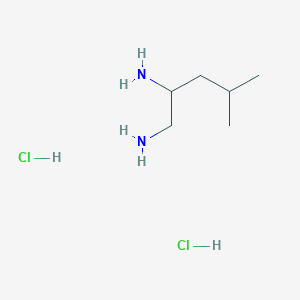
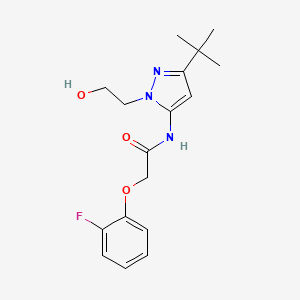
![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)
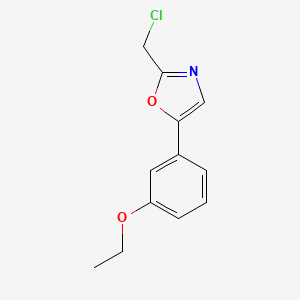
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)

